Methyl 3-(1H-pyrrol-3-yl)propanoate
Description
Significance of the Pyrrole (B145914) Scaffold in Chemical Synthesis and Research
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a cornerstone in the architecture of many biologically crucial molecules. Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its vital role in biological systems. In the realm of synthetic chemistry, the pyrrole scaffold is a valuable building block due to its versatile reactivity and the biological activity often associated with its derivatives. globaljournals.org The pyrrole nucleus can be found in compounds with a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. ontosight.ai This has made the synthesis of novel pyrrole-containing molecules an active area of research in medicinal chemistry.
Role of the Propanoate Ester Moiety in Molecular Design and Reactivity
The propanoate ester moiety, specifically a methyl ester in this case, is a common functional group in organic chemistry. It consists of a three-carbon chain attached to a methyl ester group. This part of the molecule influences its physical and chemical properties. For instance, the ester group can affect the solubility of the molecule and provides a site for chemical modification. Esters can be hydrolyzed to the corresponding carboxylic acid, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The propanoate chain itself acts as a flexible linker, separating the pyrrole ring from the ester functionality. This spacing can be crucial in the design of molecules intended to interact with specific biological targets.
Specific Academic Relevance of Methyl 3-(1H-pyrrol-3-yl)propanoate
While the pyrrole scaffold and propanoate esters are individually significant, the specific compound this compound is a less commonly cited molecule in academic literature compared to its 2-substituted isomer. However, its structure as a 3-substituted pyrrole makes it a valuable synthon, or building block, for the creation of more complex molecules. The synthesis of 3-substituted pyrroles is a topic of interest in organic chemistry, and compounds like this compound can serve as precursors to a variety of more elaborate structures. Its potential applications lie in its ability to be chemically modified at the pyrrole ring, the ester, or the methylene (B1212753) groups of the propanoate chain.
Below is a table summarizing the basic physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 150985-69-6 | chembk.com |
| Molecular Formula | C8H11NO2 | chembk.com |
| Molar Mass | 153.18 g/mol | chembk.com |
| Density | 1.117 g/cm³ | chembk.com |
| Boiling Point | 251 °C | chembk.com |
| Flash Point | 105 °C | chembk.com |
The study of this and similar molecules contributes to the fundamental understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. Although direct and extensive research on this compound is not widely published, its constituent parts form the basis for a vast area of chemical exploration.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)3-2-7-4-5-9-6-7/h4-6,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAYWGTOUTECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 3 1h Pyrrol 3 Yl Propanoate and Analogues
Direct Synthetic Approaches
Direct methods for synthesizing Methyl 3-(1H-pyrrol-3-yl)propanoate and related compounds often rely on fundamental organic reactions. These include the esterification of a pre-existing carboxylic acid and the construction of the pyrrole (B145914) ring system with the desired side chain.
Esterification Reactions
Esterification is a foundational method for producing this compound from its corresponding carboxylic acid, 3-(1H-pyrrol-3-yl)propanoic acid. This reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.
The reaction is a reversible equilibrium process. To favor the formation of the ester, a large excess of the alcohol (methanol) is often used, or the water formed during the reaction is removed. Common acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. organic-chemistry.org The rate of esterification can be influenced by factors such as temperature and the molar ratio of the reactants. For instance, increasing the temperature and the alcohol-to-acid ratio generally enhances the reaction rate and yield. uctm.edu
For example, heating a mixture of a carboxylic acid and an alcohol like 1-propanol (B7761284) with a sulfuric acid catalyst shows a significant increase in ester yield as the temperature is raised from 35°C to 65°C. uctm.edu This principle is directly applicable to the synthesis of this compound.
Table 1: General Conditions for Acid-Catalyzed Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 3-(1H-pyrrol-3-yl)propanoic acid, Methanol | Formation of methyl ester |
| Catalyst | Concentrated H₂SO₄ or dry HCl gas | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic |
| Temperature | Gentle heating/reflux | To increase the reaction rate |
| Reaction Control | Use of excess methanol or removal of water | To shift the equilibrium towards the product side |
Pyrrole Ring Formation and Functionalization Strategies
The construction of the pyrrole ring itself is a versatile strategy for obtaining 3-substituted pyrroles. The Paal-Knorr synthesis is a classic and widely used method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. sioc-journal.cnbeilstein-journals.org The reaction is typically carried out under neutral or weakly acidic conditions. researchgate.net
To synthesize an N-unsubstituted pyrrole like the parent ring of this compound, ammonia or a source like ammonium (B1175870) hydroxide (B78521) is used. sioc-journal.cnresearchgate.net The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. beilstein-journals.org
Advanced Catalyst-Mediated Synthesis
Modern synthetic chemistry increasingly relies on catalyst-mediated reactions to achieve high yields, selectivity, and functional group tolerance under mild conditions. The synthesis of this compound and its analogues has benefited significantly from these advancements, particularly through the use of transition metal catalysts.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex pyrrole derivatives. These methods can be used to construct the pyrrole ring or to functionalize it at specific positions.
One approach involves the palladium-catalyzed oxidative cyclization of bromoalkynes with N-allylamines. This method provides a convenient route to 3-bromo-pyrrole derivatives, which can then be further modified at the 3-position. acs.orgbeilstein-journals.org The retained bromine atom serves as a handle for subsequent coupling reactions to introduce the desired propanoate side chain.
Another versatile method is the palladium-catalyzed three-component tandem reaction of an aryl halide, an isocyanide, and a diazo compound to construct polysubstituted 3-amino pyrroles. While this specific example leads to an amino group at the 3-position, the multicomponent strategy highlights the potential for assembling complex pyrroles from simple, readily available starting materials. Furthermore, palladium-catalyzed hydroarylation of pyrrolines offers a direct route to 3-aryl pyrrolidines, which are saturated analogues of the target structure.
Table 2: Examples of Palladium-Catalyzed Reactions for Pyrrole Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| Oxidative Cyclization | Bromoalkynes, N-allylamines | Pd(OAc)₂, DBU | 3-Bromo-pyrroles | acs.org |
| Three-Component Reaction | Aryl halides, Isocyanides, N-tosylhydrazones | Pd(OAc)₂, PPh₃ | Polysubstituted 3-amino pyrroles |
Magnesium Iodide (MgI₂)-Catalyzed Paal-Knorr Condensation for Chiral Derivatives
The Paal-Knorr synthesis can be rendered more efficient and selective through catalysis. Magnesium iodide (MgI₂) has emerged as a highly effective catalyst for this condensation, particularly for the synthesis of N-substituted chiral pyrrole derivatives. acs.org This method offers several advantages, including mild reaction conditions, simple procedures, good yields, and high stereoselectivity, making it an environmentally friendly approach.
In this methodology, a 1,4-diketone (e.g., 2,5-hexanedione) is reacted with a chiral primary amine, such as an amino acid ester, in the presence of a catalytic amount of MgI₂. The use of chiral amino acid esters as the amine source allows for the direct incorporation of a chiral center at the nitrogen atom of the pyrrole ring. acs.org This strategy has been successfully used to synthesize a variety of N-substituted mono- and bis-pyrrole derivatives with high stereoselectivity.
The MgI₂ etherate complex is often used and has been shown to be a mild, efficient, and highly chemoselective catalyst, especially under solvent-free conditions. beilstein-journals.org The iodide counterion is believed to play a critical role in the unique reactivity of this catalytic system.
Table 3: MgI₂-Catalyzed Paal-Knorr Synthesis of Chiral Pyrroles
| Substrates | Catalyst | Key Features | Outcome | Ref. |
|---|---|---|---|---|
| 2,5-Hexanedione, Chiral amino acid esters | MgI₂ | Mild conditions, high stereoselectivity | N-substituted chiral pyrroles | acs.org |
Rhodium-Catalyzed C-H Functionalization in Pyrrole Synthesis
Rhodium-catalyzed C-H activation is a powerful and atom-economical strategy for the direct functionalization of heterocycles like pyrrole. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the pyrrole core. These reactions are known for their high efficiency, good functional group tolerance, and excellent regioselectivity under mild conditions.
For the synthesis of analogues of this compound, rhodium(III)-catalyzed C-H alkylation with allylic alcohols is a relevant strategy. This protocol enables the site-selective C-H alkylation of N-heterocycles, including pyrroles, to generate a scaffold containing a β-aryl carbonyl moiety, a structure related to the propanoate side chain.
Furthermore, Rh(III)-catalyzed annulation of 1H-pyrroles with internal alkynes via C(sp²)-H/alkene functionalization has been developed for constructing spiro[indene-1,2'-pyrrolidine] ring systems. While this leads to a more complex fused system, it demonstrates the principle of using the pyrrole C-H bond as a reactive site for building molecular complexity. The convergent synthesis of pyrroles from simple electrophilic coupling partners can also be achieved through Rh(III)-catalyzed alkenyl C-H bond additions to imines, showcasing the versatility of this catalytic system. beilstein-journals.org
Table 4: Rhodium-Catalyzed C-H Functionalization for Pyrrole Modification
| Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Ref. |
|---|---|---|---|---|
| N-Heterocycles (incl. pyrroles) | Allylic Alcohols | Rh(III) catalyst | β-Aryl carbonyl heterocycles | |
| Indoles, Pyrroles | Alkynes, Alkenes, Diazo compounds | Rh(III) catalyst | Fused heterocycles |
Iron(III)-Catalyzed Reactions for Pyrrole Derivatives
Iron(III) catalysis has emerged as a powerful and economical tool for the synthesis of pyrrole derivatives. These reactions often proceed under mild conditions and offer a high degree of efficiency.
One notable application is the iron(III) chloride-catalyzed mechanochemical one-pot, four-component cascade reaction. This method involves the reaction of phenyl glyoxal, anilines, indoles, and activated alkynes to produce highly-substituted 3-(1H-pyrrol-2-yl)-1H-indoles. mathnet.ru The use of ball milling makes this a solvent-free and environmentally friendly approach. The reaction likely proceeds through a sequence of imine formation, nucleophilic addition, aza-Michael addition, and subsequent cyclization. mathnet.ru
Another significant iron(III)-catalyzed method is the decarboxylative [3+2] cycloaddition of β-ketoacids and 2H-azirines. This reaction provides a route to di-, tri-alkyl/aryl-substituted and fused pyrrole derivatives in moderate to excellent yields. rsc.org The process is scalable and can be performed with as little as 5 mol% of the catalyst. rsc.org
Iron(III) perchlorate (B79767) supported on alumina (B75360) has been shown to effectively catalyze the Nazarov cyclization of certain pyrrole derivatives, leading to the formation of 4,5-dihydrocyclopenta[b]pyrrol-6(1H)-one and 5,6-dihydrocyclopenta[b]pyrrol-4(1H)-one derivatives with high trans selectivity. epa.gov Furthermore, iron(III) perchlorate can catalyze the multicomponent reaction of primary aromatic amines, aromatic aldehydes, and biacetyl to yield 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. rsc.org
The Paal-Knorr pyrrole condensation, a classic method for pyrrole synthesis, can also be efficiently catalyzed by iron(III) chloride. This allows for the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with various amines and sulfonamides in water under mild conditions to give N-substituted pyrroles in good to excellent yields. organic-chemistry.org
Table 1: Examples of Iron(III)-Catalyzed Reactions for Pyrrole Synthesis
| Reaction Type | Reactants | Catalyst | Key Features |
| Four-component cascade | Phenyl glyoxal, anilines, indoles, activated alkynes | FeCl₃ | Mechanochemical, solvent-free, forms highly substituted pyrrolyl indoles. mathnet.ru |
| Decarboxylative [3+2] cycloaddition | β-ketoacids, 2H-azirines | Fe(III) catalyst | Forms di-, tri-substituted and fused pyrroles. rsc.org |
| Nazarov Cyclization | Divinyl ketones derived from pyrroles | Fe(ClO₄)₃·Al₂O₃ | High trans selectivity, forms cyclopenta[b]pyrrolones. epa.gov |
| Multicomponent Reaction | Aromatic amines, aromatic aldehydes, biacetyl | Iron(III) perchlorate | Synthesis of tetraarylpyrrolo[3,2-b]pyrroles. rsc.org |
| Paal-Knorr Condensation | 2,5-dimethoxytetrahydrofuran, amines/sulfonamides | FeCl₃ | Aqueous conditions, mild, good to excellent yields. organic-chemistry.org |
Copper(II)-Catalyzed Cyclization Approaches
Copper(II) catalysts are highly effective in promoting the synthesis of pyrroles through various cyclization strategies. These methods are valued for their efficiency and broad applicability.
A prominent example is the copper(II) acetate-catalyzed cyclization of 3-alkynyl-2-hydroxysulfonamides in hot toluene (B28343), which affords excellent yields of the corresponding pyrroles. semanticscholar.orgresearchgate.net This method is part of a broader strategy involving a 5-endo-dig cyclization. semanticscholar.org While the corresponding carbamate (B1207046) derivatives are not as effective in this specific cyclization, this approach has proven successful for the synthesis of indoles from 2-alkynylanilines. semanticscholar.org
Copper(II) catalysis is also instrumental in the [3+2] cycloaddition of 2H-azirines with enols. This reaction, which can be catalyzed by both Cu(I) and Cu(II) compounds, leads to the formation of pyrrolo[3,2-c]quinolone, chromeno[3,4-b]pyrrole, and naphtho[1,8-ef]indole scaffolds from the corresponding quinolin-2-one, 2H-chromen-2-one, and 1H-phenalen-1-one enols. mdpi.com The reaction proceeds via an N1-C2 azirine bond cleavage. mdpi.com
Furthermore, copper(II) catalysts can be used in conjunction with silyl (B83357) enol ethers derived from methyl ketones and α-diazo-β-ketoesters or α-diazoketones to produce 2-siloxy-2,3-dihydrofuran derivatives. These intermediates serve as valuable surrogates for 1,4-diketones and can be readily converted to 2,3,5-trisubstituted pyrroles in situ. organic-chemistry.org More recently, a copper hydride (CuH)-catalyzed enyne-nitrile coupling reaction has been developed, providing a wide variety of N-H pyrroles with good yields and high regioselectivity. nih.gov
Table 2: Overview of Copper(II)-Catalyzed Pyrrole Syntheses
| Reaction Type | Substrates | Catalyst | Key Features |
| 5-endo-dig Cyclization | 3-Alkynyl-2-hydroxysulfonamides | Cu(OAc)₂ | High yields, proceeds in hot toluene. semanticscholar.orgresearchgate.net |
| [3+2] Cycloaddition | 2H-Azirines, cyclic enols | Cu(II) or Cu(I) compounds | Forms various fused pyrrole systems. mdpi.com |
| Cyclization | Silyl enol ethers, α-diazo-β-ketoesters/α-diazoketones | Cu(II) catalyst | In situ formation of 1,4-diketone surrogates. organic-chemistry.org |
| Enyne-Nitrile Coupling | 1,3-Enynes, nitriles | CuH | High regioselectivity, broad functional group tolerance. nih.gov |
Multi-Component and Cascade Reaction Strategies
Multi-component and cascade reactions represent highly efficient and atom-economical approaches to complex molecules like pyrrole derivatives from simple starting materials in a single pot.
[3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
The Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction utilizing tosylmethyl isocyanide (TosMIC), is a cornerstone for the synthesis of pyrrole heterocycles. nih.govresearchgate.net This method is valued for its operational simplicity, the use of readily available starting materials, and a broad substrate scope. nih.gov The reaction typically involves the deprotonation of TosMIC by a base to form a carbanion, which then attacks an α,β-unsaturated compound. This is followed by an intramolecular [3+2] cycloaddition and elimination of the tosyl group to yield the pyrrole ring. nih.gov
This methodology has been successfully applied to a wide range of electron-deficient alkenes, where the electron-withdrawing group can be an ester, amide, ketone, nitro, or cyano group. nih.gov For instance, the reaction of TosMIC with methyl 3-arylacrylate esters, formed from the corresponding aryl aldehydes, yields 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov
The versatility of the Van Leusen reaction is further demonstrated in its application to the synthesis of more complex structures, such as 3-(isoxazol-5-yl)pyrroles from the reaction of TosMIC with styrylisoxazoles. mdpi.com Additionally, a one-pot, three-component variation has been developed, where a Knoevenagel condensation between an aldehyde and ethyl 2-azidoacetate is followed by the addition of TosMIC to generate polysubstituted pyrroles. nih.govcdnsciencepub.com
Table 3: Examples of [3+2] Cycloaddition Reactions with TosMIC
| Reactants | Product Type | Key Features |
| TosMIC and electron-deficient alkenes | 3,4-Disubstituted or 3-substituted pyrroles | Broad substrate scope, operationally simple. nih.gov |
| TosMIC and methyl 3-arylacrylate esters | 4-Aryl-3-(methoxycarbonyl)-pyrroles | Two-step sequence from aryl aldehydes. nih.gov |
| TosMIC and styrylisoxazoles | 3-(Isoxazol-5-yl)pyrroles | High-yielding, ambient temperature. mdpi.com |
| Aldehydes, ethyl 2-azidoacetate, and TosMIC | Polysubstituted pyrroles | One-pot, three-component reaction. nih.govcdnsciencepub.com |
Diels-Alder Reactions Followed by Ozonolysis and Paal-Knorr Cyclization
A powerful strategy for the regioselective synthesis of trisubstituted pyrroles involves a two-step sequence commencing with a Diels-Alder reaction. This approach has been particularly useful for preparing pyrroles with substitution patterns found in naturally occurring linear and macrocyclic tetrapyrroles. clockss.org
The synthesis begins with the Diels-Alder reaction of a 2-oxo-3-butenoate ester with a 2-alkoxy-1,3-pentadiene derivative. clockss.org This cycloaddition is followed by ozonolysis of the resulting cyclohexene (B86901) derivative. The ozonolysis cleaves the double bond, and subsequent workup yields a 1,4-dicarbonyl compound. This intermediate is then subjected to a Paal-Knorr cyclization with an amine or an amine derivative, such as N-aminophthalimide, to furnish the desired trisubstituted pyrrole with high selectivity. clockss.org
In a related application, the unsymmetrical ozonolysis of a Diels-Alder adduct derived from piperylene and methyl vinyl ketone has been employed to prepare a key pyrrole intermediate for heme and porphyrin synthesis. organic-chemistry.org The resulting aldehyde ester mixture is converted to the pyrrole through ketal hydrolysis, Paal-Knorr pyrrole synthesis, and formylation. organic-chemistry.org
Modified Maillard Reactions for Pyrrolopyrazinone Precursors
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a complex cascade of reactions that can lead to the formation of a wide variety of heterocyclic compounds, including pyrroles. wikipedia.org While traditionally associated with food chemistry, modified Maillard reactions can be harnessed for synthetic purposes.
In a controlled setting, the reaction of precursors like glucose, catechol, and glycine, catalyzed by δ-MnO₂, can produce dark, humic-like substances, indicating the formation of complex polymeric structures that may contain pyrrole moieties. mdpi.com The initial stages of the Maillard reaction involve the formation of Amadori or Heyns compounds, which are relatively stable intermediates. mdpi.com These intermediates can then undergo further reactions, such as dehydration and deamination, to form dicarbonyl compounds, which are key precursors for pyrrole formation via Strecker degradation. wikipedia.org
The formation of pyrrole-containing structures has been observed in the Maillard reaction between sodium caseinate and gum arabic, where UV spectroscopy indicated the generation of chromophores such as pyran, furan, and pyrrole. nih.gov By carefully controlling the reaction conditions (temperature, time, and precursors), it is possible to favor the formation of specific products, including precursors for pyrrolopyrazinones.
Knoevenagel Reaction in Pyrrole Derivative Synthesis
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound, often an aldehyde or ketone. This reaction is frequently employed in the synthesis of various heterocyclic systems, including pyrrole derivatives.
A notable application is in a one-pot, three-component synthesis of polysubstituted pyrroles. This process begins with a Knoevenagel condensation between a 3-nitrobenzaldehyde (B41214) and ethyl 2-azidoacetate, followed by the addition of TosMIC to afford the final pyrrole product. cdnsciencepub.com
The Knoevenagel reaction can also be used to directly functionalize pyrrole rings. For example, the condensation of pyrrole-2-carboxaldehyde with 3-cyanoacetylindoles can be achieved in water using L-proline as a catalyst to produce (E)-3-(1H-pyrrol-2-yl)-2-(1H-indole-3-carbonyl)acrylonitriles in excellent yields. researchgate.net Similarly, the Knoevenagel condensation of pyrazole-4-carbaldehydes with various active methylene compounds has been used to synthesize pyrazoleacrylic acid derivatives. asianpubs.org The reaction has also been applied to N-confused calix semanticscholar.orgpyrrole-α-carbaldehyde to generate derivatives with enhanced anion binding affinities. rsc.org
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrrole derivatives. thieme-connect.combeilstein-journals.org Key strategies include the use of enzymatic catalysts, continuous flow systems, and aqueous reaction media.
Enzymatic catalysis offers a mild and selective alternative to traditional chemical methods for ester synthesis. A notable example is the use of Novozym 435, an immobilized lipase, for the transesterification of pyrrole esters. nih.govnih.govresearchgate.net Research has demonstrated that this enzymatic approach can achieve high yields, with one study reporting an optimal yield of 92% for the synthesis of various pyrrole esters. nih.govnih.gov The efficiency of the enzymatic transesterification is influenced by several factors, including the type of lipase, solvent, enzyme loading, and reaction conditions such as temperature and time. nih.govresearchgate.net For instance, in the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl (B1604629) alcohol, Novozym 435 showed significantly higher activity in toluene compared to other lipases like Lipozyme TLIM and CRL. nih.gov The reaction yield was found to increase with reaction time up to 24 hours, after which it slightly decreased. nih.gov
Table 1: Effect of Lipase Type on the Yield of Benzyl 1H-pyrrole-2-carboxylate nih.gov
| Lipase | Yield (%) |
|---|---|
| Novozym 435 | 46 |
| Lipozyme TLIM | <3 |
Reaction conditions: Toluene solvent.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-substituted pyrroles, offering advantages such as enhanced safety, efficiency, and scalability. scispace.comsyrris.comacs.org This technique allows for precise control over reaction parameters, leading to higher yields and purity with reduced waste. syrris.com A modified Clauson-Kaas protocol utilizing a continuous flow reactor has been successfully employed for the synthesis of a variety of N-substituted pyrroles from aromatic amines and 2,5-dimethoxytetrahydrofuran. acs.orgresearchgate.net In this system, a solution of the reactants and a catalyst, such as p-toluenesulfonic acid (p-TsOH), is pumped through a heated capillary, allowing for rapid and efficient conversion. acs.orgresearchgate.net This method has proven effective for a range of anilines and sulfonamides, yielding the corresponding N-substituted pyrroles in good to excellent yields. nih.gov The products can often be isolated through a simple liquid-liquid extraction, simplifying the purification process. acs.org
Table 2: Selected Examples of N-Substituted Pyrroles Synthesized via Continuous Flow researchgate.net
| Amine | Product | Yield (%) |
|---|---|---|
| Aniline | N-phenylpyrrole | 87 |
| 4-Fluoroaniline | N-(4-fluorophenyl)pyrrole | 27 |
Reaction conditions: 0.08 M amine, 0.10 M 2,5-dimethoxytetrahydrofuran, 10 mol% p-TsOH in 1,4-dioxane, flow rate 0.250 mL/min.
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, owing to its non-toxic, non-flammable, and abundant nature. beilstein-journals.orgscirp.org Several methods for pyrrole synthesis have been adapted to aqueous media, often leading to improved reaction rates and simplified product isolation. thieme-connect.com One such method involves a three-component reaction of an amine, a 1,3-dicarbonyl compound, and an aromatic α-hydroxycarbonyl compound in a water-ethanol mixture. thieme-connect.com This catalyst-free approach benefits from the hydrophobic effect, which promotes the association of reactants in the aqueous environment. thieme-connect.com Another efficient method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the reaction of phenacyl bromides, pentane-2,4-dione, and various amines in water. scirp.orgresearchgate.netscirp.org This procedure is applicable to both alkyl and aryl amines and provides good to high yields of the corresponding C- and N-substituted pyrroles. researchgate.net The use of water as the solvent not only enhances the eco-friendliness of the synthesis but can also lead to higher product yields compared to organic solvents. beilstein-journals.org
Stereoselective and Asymmetric Synthesis
The development of stereoselective and asymmetric methods for the synthesis of pyrrole derivatives is crucial for accessing optically active compounds, which are important as building blocks in medicinal chemistry and materials science. ontosight.aichim.it These strategies focus on controlling the three-dimensional arrangement of atoms in the final product.
Chiral auxiliaries and catalysts play a pivotal role in directing the stereochemical outcome of reactions to produce enantioenriched pyrrole derivatives. sfu.carsc.org Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. For instance, chiral acetals derived from pyridine (B92270) and N-pyrrolidinopyridine have been synthesized and evaluated for their effectiveness in asymmetric synthesis. sfu.ca While these specific examples were found to be ineffective as catalysts in certain reactions, the principle of using chiral molecules to induce asymmetry is well-established. sfu.ca
In the context of pyrrole synthesis, chiral phosphoric acids have been successfully employed as catalysts in the asymmetric Paal-Knorr reaction to generate axially chiral N-arylpyrroles with high enantioselectivity. chim.itnih.gov The combination of a chiral phosphoric acid with a Lewis acid, such as Fe(OTf)3, can lead to products with up to 98% enantiomeric excess (ee). chim.it The choice of solvent can also dramatically influence the stereochemical outcome, with some reactions yielding the opposite enantiomer when the solvent is changed. chim.it
Controlling the stereochemistry of the pyrrole building blocks themselves is a fundamental aspect of synthesizing complex, stereochemically defined molecules. nih.govnumberanalytics.com The choice of starting materials and the synthetic route are critical in determining the final stereochemistry. ontosight.ainumberanalytics.com Strategies for achieving stereocontrol include the use of substrates from the chiral pool, desymmetrization of prochiral molecules, and kinetic resolution of racemic mixtures. chim.it
For example, the synthesis of axially chiral 2-aryl pyrroles has been achieved through a direct chirality transfer strategy starting from enantioenriched atropisomeric alkenes. nih.gov This method involves the asymmetric synthesis of the alkene precursors using a cinchonine-derived organocatalyst, followed by a base-mediated cyclization to form the axially chiral pyrrole with high enantiomeric excess. nih.gov Another approach involves the desymmetrization of a prochiral pyrrole through an asymmetric addition reaction catalyzed by a chiral phosphoric acid, yielding N-axially chiral pyrroles. chim.it These advanced strategies provide powerful tools for the construction of complex pyrrole-containing molecules with precise control over their three-dimensional structure.
Chemical Reactivity and Transformation Studies of Methyl 3 1h Pyrrol 3 Yl Propanoate
Reactivity of the Pyrrole (B145914) Nucleus
The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair contributes to the aromatic sextet, increasing the electron density at the carbon atoms. The presence of the propanoate substituent at the 3-position influences the regioselectivity of these reactions.
Electrophilic Substitution Reactions
Pyrroles typically undergo electrophilic substitution at the C2 or C5 positions, which are the most electron-rich. For a 3-substituted pyrrole like Methyl 3-(1H-pyrrol-3-yl)propanoate, electrophilic attack is expected to occur preferentially at the C2 and C5 positions, which are alpha to the nitrogen and ortho to the existing substituent. The C4 position is less favored.
A common electrophilic substitution reaction is the Vilsmeier-Haack formylation, which introduces a formyl group onto the pyrrole ring. For instance, Vilsmeier formylation of related 3-substituted pyrroles, such as ethyl 3-(4-methyl-1H-pyrrol-3-yl)acrylate, results in formylation at the C2 and C5 positions. globaljournals.org This suggests that this compound would likely yield a mixture of 2-formyl and 5-formyl derivatives under similar conditions. globaljournals.org
| Reaction | Typical Reagents | Expected Major Products |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Methyl 3-(2-formyl-1H-pyrrol-3-yl)propanoate, Methyl 3-(5-formyl-1H-pyrrol-3-yl)propanoate |
| Halogenation | Br₂, NBS, SO₂Cl₂ | 2-Bromo, 5-Bromo, and di/poly-halogenated derivatives |
| Nitration | HNO₃, Ac₂O | 2-Nitro and 5-Nitro derivatives |
This table presents expected outcomes based on general pyrrole reactivity. Specific experimental data for this compound may vary.
N-Alkylation and N-Acylation Reactions of Pyrroles
The nitrogen atom of the pyrrole ring can act as a nucleophile, participating in alkylation and acylation reactions. The pyrrole anion, formed by deprotonation with a suitable base (e.g., sodium hydride), is a much stronger nucleophile and readily reacts with alkyl halides or acyl chlorides.
For example, N-derivatized pyrroles are synthesized for various applications, including the formation of highly functionalized electropolymers. psu.edu The synthesis of N-[3-(pyrrol-1-yl)propanoyl]-L-histidine methyl ester involves the formation of an amide bond, but the core principle of modifying the pyrrole nitrogen is a common strategy. psu.edu Similarly, protection of the pyrrole nitrogen with groups like tosyl (Ts) is a common strategy to modulate the ring's reactivity and direct substitution patterns. researchgate.net
| Reaction Type | Reagent Class | Product Type | Example Condition |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl pyrrole derivatives | NaH, THF |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | N-Acyl pyrrole derivatives | Pyridine (B92270) or Et₃N |
| N-Sulfonylation | Sulfonyl chlorides (e.g., TsCl) | N-Sulfonyl pyrrole derivatives | Pyridine |
This table illustrates general conditions for N-substitution on pyrroles.
Transformations of the Propanoate Ester Moiety
The methyl propanoate side chain offers a second site for chemical modification, independent of the pyrrole nucleus. These transformations allow for the introduction of various functional groups, extending the synthetic utility of the parent molecule.
Reduction to Alcohols and Alkanes
The ester group can be reduced to a primary alcohol or, under more vigorous conditions, to an alkane. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for converting the ester to an alcohol.
For the analogous compound, Methyl 3-(1H-pyrrol-2-yl)propanoate, reduction with lithium aluminum hydride yields 3-(1H-pyrrol-2-yl)propanol. A similar transformation is expected for the 3-substituted isomer, which would produce 3-(1H-pyrrol-3-yl)propan-1-ol. The pyrrole ring itself is generally stable to hydride-based reducing agents under standard conditions.
| Starting Material | Reducing Agent | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 3-(1H-pyrrol-3-yl)propan-1-ol |
| This compound | Sodium Borohydride (NaBH₄) | Typically slower or no reaction |
This table shows the expected products from the reduction of the title compound.
Ester Hydrolysis and Amidation
The ester functionality can be readily converted into a carboxylic acid (hydrolysis) or an amide (amidation).
Ester Hydrolysis: Hydrolysis is typically achieved by heating the ester with an aqueous acid or base. In a relevant study, methyl 3-(2,4-dimethyl-1H-pyrrol-3-yl) propanoate was hydrolyzed to its corresponding carboxylic acid using 0.2 M aqueous sodium hydroxide (B78521) at 100°C for 2 hours. nih.govscispace.com This procedure highlights a standard method applicable to this compound to yield 3-(1H-pyrrol-3-yl)propanoic acid.
Amidation: Amidation can be performed directly by heating the ester with an amine, or more commonly, by a two-step process involving hydrolysis to the carboxylic acid followed by coupling with an amine using a coupling agent. For example, 3-(pyrrole-2′-carboxamido)propanoic acid was synthesized by reacting β-alanine methyl ester with 2-trichloroacetylpyrrole, followed by saponification (hydrolysis). researchgate.net This demonstrates the conversion of a pyrrole ester derivative into an amide-linked product. researchgate.net
| Transformation | Typical Reagents | Product | Reaction Conditions |
| Hydrolysis | NaOH (aq) or HCl (aq) | 3-(1H-pyrrol-3-yl)propanoic acid | Heating |
| Amidation (from acid) | Amine (R-NH₂), DCC/EDC | 3-(1H-pyrrol-3-yl)-N-R-propanamide | Room Temperature |
This table summarizes common conditions for hydrolysis and amidation.
Transesterification Processes
Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This process is useful for altering the ester group to modify the physical properties or reactivity of the molecule.
A notable application of this reaction type is intramolecular transesterification to form lactones. In the synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone, an intramolecular transesterification was a key step in forming the lactone ring structure from a precursor containing both an ester and a hydroxyl group. researchgate.net While this example involves an N-substituted pyrrole, the principle of ester transformation is directly relevant. For this compound, reacting it with a different alcohol, such as ethanol, in the presence of an acid catalyst would be expected to yield Ethyl 3-(1H-pyrrol-3-yl)propanoate.
| Reaction | Reagents | Product |
| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 3-(1H-pyrrol-3-yl)propanoate |
| Transesterification | Benzyl (B1604629) alcohol, NaOBn (cat.) | Benzyl 3-(1H-pyrrol-3-yl)propanoate |
This table provides examples of transesterification reactions.
Theoretical and Computational Studies of Methyl 3 1h Pyrrol 3 Yl Propanoate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations provide a fundamental understanding of the electronic structure and spectroscopic properties of Methyl 3-(1H-pyrrol-3-yl)propanoate.
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a common quantum mechanical method used to investigate the electronic structure of molecules. bohrium.combohrium.com These calculations can predict the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. upertis.ac.id The pyrrole (B145914) ring, being an electron-rich aromatic system, is prone to electrophilic substitution. The presence of the methyl propanoate substituent influences the electron density distribution and, consequently, the regioselectivity of such reactions.
Natural Bond Orbital (NBO) analysis, another quantum chemical calculation, helps in understanding the hyperconjugative interactions and charge delocalization within the molecule, which contribute to its stability. researchgate.net The interaction between the lone pair of the nitrogen atom in the pyrrole ring and the adjacent σ* orbitals of the carbon-carbon bonds leads to delocalization of electron density, stabilizing the molecule. researchgate.net Furthermore, frontier molecular orbital analysis (HOMO-LUMO) can be employed to predict the reactive sites of the molecule. researchgate.netresearchgate.net
Spectroscopic Property Simulations (e.g., ECD Cotton effects)
Molecular Modeling and Interaction Studies
Molecular modeling techniques offer a powerful approach to understanding the three-dimensional structure of this compound and its interactions with other molecules.
Prediction of Molecular Interactions and Binding Motifs
Molecular modeling can predict how this compound might interact with biological macromolecules, such as proteins. mun.ca By simulating the docking of the molecule into the active site of an enzyme or a receptor, researchers can identify potential binding modes and key intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.netmun.ca For instance, the N-H group of the pyrrole ring and the carbonyl oxygen of the ester group can act as hydrogen bond donors and acceptors, respectively. nih.gov These predictions are crucial in drug discovery for designing molecules with improved binding affinity and selectivity. mun.ca
Conformational Analysis through Computational Methods
The flexibility of the propanoate side chain allows this compound to adopt various conformations. orcid.org Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of the molecule and identify the most stable, low-energy conformations. researchgate.netorcid.org Understanding the preferred conformations is essential as the biological activity of a molecule often depends on its three-dimensional shape. mun.ca For a similar indole (B1671886) derivative, the molecule was found to adopt an essentially planar conformation. nih.gov
Prediction of Physicochemical Parameters via Computational Methods
Computational tools are widely used to predict various physicochemical properties of molecules, which are important for their handling, formulation, and biological activity.
A number of physicochemical parameters for this compound have been predicted using computational methods. These parameters are valuable in assessing the druglikeness of the compound and predicting its behavior in various biological and chemical systems.
| Physicochemical Parameter | Predicted Value | Method/Source |
| Molecular Formula | C8H11NO2 | ChemBK chembk.com |
| Molar Mass | 153.18 g/mol | ChemBK chembk.com |
| Topological Polar Surface Area (TPSA) | 68.11 Ų | ChemScene chemscene.com |
| Partition Coefficient (LogP) | 0.4476 | ChemScene chemscene.com |
| Number of Rotatable Bonds | 4 | ChemScene chemscene.com |
| Number of Hydrogen Bond Acceptors | 3 | ChemScene chemscene.com |
| Number of Hydrogen Bond Donors | 2 | ChemScene chemscene.com |
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. acs.org The predicted TPSA of 68.11 Ų suggests moderate cell permeability. chemscene.com
The Partition Coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility and membrane permeability. researchgate.net A LogP of 0.4476 indicates that this compound is relatively hydrophilic. chemscene.com
The number of rotatable bonds is an indicator of molecular flexibility. With four rotatable bonds, the molecule has a moderate degree of conformational freedom. chemscene.com
Isotopic Labeling and Mechanistic Pathway Elucidation
Theoretical and computational studies, particularly those involving isotopic labeling, are invaluable for elucidating the intricate mechanistic pathways of reactions involving pyrrole-containing compounds. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established within the broader field of pyrrole chemistry. These techniques provide profound insights into reaction mechanisms by tracing the fate of individual atoms throughout a chemical transformation.
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, which has the same number of protons but a different number of neutrons. This subtle change in mass allows the labeled atom to be tracked using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Common stable isotopes employed in the study of organic reaction mechanisms include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).
In the context of this compound, isotopic labeling could be theoretically applied to investigate various aspects of its synthesis and reactivity. For instance, in a hypothetical synthesis, labeling specific carbon or nitrogen atoms in the precursors would help confirm the proposed reaction pathway, such as a Paal-Knorr or Hantzsch-type pyrrole synthesis. wikipedia.org By analyzing the position of the isotopic label in the final product, researchers can confirm which atoms from the starting materials are incorporated and where they are located in the pyrrole ring and its substituent.
A key area where isotopic labeling has been successfully applied is in understanding the biosynthesis of complex natural products containing pyrrole moieties, such as pyrrolizidine (B1209537) alkaloids. nih.govresearchgate.netcore.ac.uk In these studies, organisms are fed with precursors labeled with stable isotopes like ¹³C or ¹⁵N. nih.govnih.gov Subsequent isolation and analysis of the natural products reveal the specific incorporation patterns of the labels, thereby mapping out the biosynthetic pathway. For example, feeding experiments with ¹³C-labeled putrescine have been used to elucidate the formation of the necine base of pyrrolizidine alkaloids. nih.gov Similarly, ¹⁵N-labeling has been instrumental in studying the biosynthesis of pyrrole-imidazole alkaloids. nih.gov
Furthermore, isotopic labeling is crucial for distinguishing between different proposed mechanistic pathways. For example, in the oxidation of pyrrole derivatives, ¹⁸O-labeling of the oxidizing agent or the solvent (water) can determine the source of the oxygen atom in the oxygenated product. nih.gov Such experiments have demonstrated that in certain enzymatic oxidations, the oxygen atom is derived from hydrogen peroxide, indicating a peroxygenase mechanism. nih.gov
The data obtained from isotopic labeling experiments are often presented in tabular format to clearly illustrate the experimental setup and the resulting insights.
Table 1: Application of Isotopic Labeling in Elucidating Pyrrole Reaction Mechanisms
| Isotope | Labeled Precursor/Reagent Example | Analytical Technique | Mechanistic Insight Gained | Reference(s) |
| ¹³C | [1,4-¹³C₂]-Putrescine | ¹³C-NMR | Elucidation of carbon skeleton rearrangement in necine base biosynthesis. | nih.gov |
| ¹⁵N | Potassium phthalimide-¹⁵N | ¹H-¹⁵N HSQC NMR, FTMS | Tracing the nitrogen source in the synthesis of oroidin. | nih.gov |
| ²H (D) | Acetone-d₆ | NMR | Investigating the reversibility of calix hud.ac.ukpyrrole formation. | mdpi.com |
| ¹⁸O | H₂¹⁸O₂ / H₂¹⁸O | Mass Spectrometry | Determining the oxygen source in the enzymatic oxidation of pyrroles. | nih.gov |
| ¹³C | ¹³C-labeled azoalkenes | Not Specified | Following the skeletal recasting in the synthesis of fully substituted pyrroles. | nih.gov |
In a hypothetical study of this compound, one could envision a synthesis starting from a ¹³C-labeled succinate (B1194679) derivative and a nitrogen source. The position of the ¹³C label in the final product, determined by ¹³C-NMR, would confirm the regioselectivity of the cyclization reaction. Similarly, using a ¹⁵N-labeled amine source would definitively identify the origin of the nitrogen atom in the pyrrole ring.
While direct experimental data for this compound is pending, the established success of isotopic labeling in the broader family of pyrrole compounds provides a clear theoretical framework for its application in elucidating the synthesis and reactivity of this specific molecule.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Precursor in Complex Molecule Synthesis
The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of natural products and pharmaceutically active molecules. researchgate.netuctm.edu Functionalized pyrroles such as Methyl 3-(1H-pyrrol-3-yl)propanoate are key intermediates, providing a scaffold that can be elaborated into more complex structures. researchgate.net
Building Block for Oligopyrroles and Tetrapyrroles
Pyrrole derivatives are the foundational units for constructing oligopyrroles and macrocyclic tetrapyrroles, such as porphyrins, which are essential pigments in biological systems like heme and chlorophyll. researchgate.netuctm.edu The synthesis of these complex structures often relies on the stepwise coupling of functionalized pyrrole monomers. While specific examples detailing the use of this compound are not prevalent, its structure is analogous to precursors used in established synthetic routes. The propanoate ester group can be hydrolyzed to the corresponding carboxylic acid, which may participate in condensation reactions or be removed via decarboxylation to enable specific coupling strategies for forming polypyrrolic chains.
Intermediate for Bioactive Compound Synthesis (e.g., Prodigiosenes, Pyrrolopyrazinones)
The utility of pyrrole propanoates is well-documented in the synthesis of bioactive compounds, particularly the prodigiosene family of pigments known for their anticancer activity. rsc.org
Prodigiosenes: The synthesis of prodigiosenes often involves the condensation of two distinct pyrrolic fragments. Research has demonstrated synthetic routes starting from Knorr-type pyrroles bearing propanoate esters. rsc.orgrsc.org For instance, a key step can be the silylative Mukaiyama aldol (B89426) condensation between a 2-formyl pyrrole and a 4-methoxy-3-pyrrolin-2-one, followed by elimination, to construct the core dipyrrin (B1230570) structure. rsc.org Pyrroles with propanoate side chains are integral to these routes, highlighting the role of compounds like this compound as potential precursors. rsc.org
| Bioactive Compound Class | Precursor Type | Key Synthetic Strategy | Resulting Core Structure |
|---|---|---|---|
| Prodigiosenes | Functionalized 2-Formyl Pyrroles (with ester side-chains) | Condensation with a second pyrrolic unit (e.g., Mukaiyama aldol or base-catalyzed) | 4-Methoxypyrrolyldipyrrin |
| Pyrrolo[1,2-a]pyrazines | 2-Formylpyrrole-based enaminones | Cyclization with ammonium (B1175870) acetate | Pyrrolo[1,2-a]pyrazine |
Pyrrolopyrazinones: Pyrrole derivatives are also fundamental to creating fused heterocyclic systems like pyrrolo[1,2-a]pyrazines, which exhibit a range of biological effects, including antifungal activity. nih.gov Synthetic strategies often involve the initial preparation of functionalized pyrroles, such as alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, which are then converted to enaminones. Subsequent cyclization reactions yield the final fused-ring system. nih.gov This modular approach allows for the introduction of various substituents to tune the biological activity of the final compounds.
Synthesis of Diverse Nitrogen Heterocycles
The pyrrole scaffold is a versatile starting point for a wide variety of other nitrogen-containing heterocyclic compounds. mdpi.com The substitution pattern on the pyrrole ring dictates the course of subsequent reactions. For example, pyrrole derivatives can be transformed into:
Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-d]pyrimidines: These fused systems can be synthesized from appropriately substituted dioxopyrrolidines, which are themselves derived from simpler pyrrole precursors. researchgate.net
Indolizines: These bicyclic compounds can be formed via intramolecular cyclization of pyrrole derivatives, such as those derived from alkyl (E)-3-(1H-pyrrol-2-yl)acrylates. nih.gov
1-(Pyrrol-3-yl)piperidines: A flexible approach has been developed for synthesizing 3-(N-heteryl)pyrrole derivatives, which can be hydrogenated to yield piperidine-substituted pyrroles. nih.gov
Development of Functional Materials
Pyrrole and its derivatives are of significant interest in materials science due to their excellent electronic properties, which are leveraged in the creation of organic semiconductors and conducting polymers. researchgate.netresearchgate.net The electron-rich nature of the pyrrole ring facilitates the formation of π-conjugated systems essential for charge transport. tdl.orgacs.org
Pyrrole Derivatives in Organic Electronics (e.g., Electropolymerization)
Pyrrole is a foundational monomer for producing one of the most studied conducting polymers, polypyrrole. rsc.org This process is often achieved through electropolymerization, where an electrical potential is applied to a solution containing the pyrrole monomer, causing it to oxidize and polymerize on an electrode surface. rsc.orgnih.gov
The electropolymerization mechanism typically begins with the oxidation of the pyrrole monomer to form a radical cation. nih.gov This reactive species then couples with another radical cation to form a dimer, which is subsequently re-aromatized through the loss of two protons. This process continues, extending the polymer chain. nih.gov The properties of the resulting polymer film, such as conductivity, morphology, and adherence, are influenced by various factors. rsc.orgacs.org
| Parameter | Influence on Electropolymerization | Effect on Polymer Properties |
|---|---|---|
| Solvent | Affects monomer solubility and ion mobility. | Impacts film morphology and conductivity. acs.org |
| Electrolyte | Provides conductivity to the solution and the anion is incorporated as a dopant. | Determines the doping level and stability of the polymer. rsc.org |
| Water Content | Can prevent electrode passivation and improve polymerization rate in organic solvents like acetonitrile. acs.org | Enhances film adherence and conductivity. acs.org |
| Applied Potential/Current | Controls the rate of polymerization. | Affects film thickness, density, and morphology. |
Functionalized pyrroles, including those with ester groups like this compound, can also undergo electropolymerization. The pyrrole ring provides the electroactive site for polymerization, while the side chain can be used to modify the properties of the resulting polymer, such as solubility and processability, which are crucial for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.nettdl.orgnih.gov
Applications in Materials Science
The versatility of pyrrole derivatives extends to a broad range of materials science applications. algoreducation.comchemicalbook.com The ability to tune the chemical structure through substitution allows for the creation of materials with tailored properties. rsc.org Pyrrole-containing polymers are used in the development of:
Conducting Polymers: As discussed, polypyrroles are used for applications requiring electrical conductivity. tdl.orgalgoreducation.com
Semiconductors: Pyrrole-containing fused aromatic systems are being developed as p-type (hole-transporting) semiconductors for organic electronics. tdl.orgacs.org
Sensors: The electronic properties of polypyrrole films change upon exposure to certain analytes, making them suitable for chemical sensors. algoreducation.com
Corrosion Inhibitors: Pyrrole-containing polymers can form protective coatings on metals to prevent corrosion. algoreducation.com
The incorporation of functional groups, such as the methyl propanoate group, can enhance solubility, enabling solution-based processing for the fabrication of large-area, low-cost electronic devices. tdl.orgnih.gov
Derivatization for Specialized Analytical and Research Purposes
In many analytical and research applications, the direct analysis of a compound may not be optimal due to factors such as volatility, thermal stability, or detector response. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more suitable for a given analytical method, is a common strategy to overcome these limitations. For a molecule like this compound, derivatization could be employed to enhance its detectability and improve separation efficiency in chromatographic techniques.
Formation of Derivatives for Chromatographic Analysis
Chromatographic methods, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for the separation, identification, and quantification of organic molecules. The performance of these techniques can often be significantly improved through derivatization.
Gas Chromatography (GC) Analysis:
For GC analysis, it is often necessary to increase the volatility and thermal stability of a compound while reducing its polarity. The presence of the polar N-H group in the pyrrole ring can lead to peak tailing and poor chromatographic resolution. Therefore, derivatization of the N-H group is a common practice.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This transformation significantly reduces the polarity and increases the volatility of the molecule, making it more amenable to GC analysis.
Acylation: The N-H group can also be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting N-acyl derivatives are typically more volatile and can be detected with high sensitivity using an electron capture detector (ECD).
High-Performance Liquid Chromatography (HPLC) Analysis:
In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful if the parent compound has a weak chromophore.
Derivatization of the Pyrrole Ring: While the pyrrole ring itself has some UV absorbance, its response can be enhanced. Reagents that react with the N-H group to introduce a strongly UV-absorbing or fluorescent tag could be utilized. For instance, dansyl chloride could react with the deprotonated pyrrole nitrogen to form a highly fluorescent sulfonamide derivative.
Derivatization of the Ester Group: The methyl ester group could potentially be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid could then be derivatized with a variety of fluorescent labeling reagents, such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc), to improve detection limits.
It is important to note that any derivatization reaction would need to be optimized to ensure complete and reproducible conversion to the desired derivative without the formation of significant byproducts. The choice of derivatization reagent and reaction conditions would depend on the specific analytical requirements and the instrumentation available. Due to the lack of specific studies on this compound, these proposed derivatization strategies are based on the general reactivity of pyrroles and esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
